molecular formula C15H16N2O2 B5659619 N-(4-isopropoxyphenyl)nicotinamide

N-(4-isopropoxyphenyl)nicotinamide

Cat. No.: B5659619
M. Wt: 256.30 g/mol
InChI Key: ZKSWWCGRVWETTG-UHFFFAOYSA-N
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Description

N-(4-isopropoxyphenyl)nicotinamide is a nicotinamide derivative featuring a 4-isopropoxyphenyl substituent attached to the pyridine-3-carboxamide core. While its exact biological applications are still under investigation, structural analogs of this compound have demonstrated roles as pharmaceutical intermediates or research chemicals . The compound’s molecular formula is C₁₅H₁₆N₂O₂ (MW: 256.30 g/mol).

Properties

IUPAC Name

N-(4-propan-2-yloxyphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11(2)19-14-7-5-13(6-8-14)17-15(18)12-4-3-9-16-10-12/h3-11H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSWWCGRVWETTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below compares N-(4-isopropoxyphenyl)nicotinamide with four structurally related nicotinamide derivatives:

Compound Name Substituent/Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
This compound 4-isopropoxyphenyl C₁₅H₁₆N₂O₂ 256.30 Not reported Research chemical
N-(4-phenoxyphenyl)nicotinamide 4-phenoxyphenyl C₁₈H₁₄N₂O₂ 290.32 255904-97-3 Research chemical
N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide 4-methoxymethyl-piperidinyl C₁₆H₂₄N₂O₂ 276.38 61086-18-8 Pharmaceutical intermediate
N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)nicotinamide 4-ethoxyphenyl-sulfonamide C₂₀H₁₉N₃O₄S 397.45 875108-76-2 Research chemical
Key Observations:

Substituent Effects: The isopropoxy group in the target compound enhances steric bulk compared to methoxy () or ethoxy () groups, likely improving metabolic stability by hindering enzymatic degradation .

Molecular Weight and Lipophilicity: Larger substituents (e.g., phenoxyphenyl in ) increase molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but reduce renal clearance .

Analytical Methodologies for Differentiation

A validated UPLC-MS/MS method () enables simultaneous quantification of structurally similar nicotinamides. Key parameters include:

  • Linear range : 0.075–0.600 μg/mL (r² > 0.996).
  • Recovery : 84.6–108.6% with RSD ≤ 8.7%.
  • LOD : 0.075 μg/mL for most analogs.

This method distinguishes compounds based on retention times and mass fragmentation patterns, critical for quality control in pharmaceutical development .

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